REACTION_CXSMILES
|
C[O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:11]=[N:12][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:14][CH:15]=2)=[CH:6][CH:5]=1.O.[OH-].[Li+]>O1CCCC1.O>[F:18][C:16]([F:17])([F:19])[C:13]1[N:12]=[CH:11][C:10]([C:7]2[CH:8]=[CH:9][C:4]([C:3]([OH:20])=[O:2])=[CH:5][CH:6]=2)=[CH:15][CH:14]=1 |f:1.2.3,4.5|
|
Name
|
4-(6-Trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester
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Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)C=1C=NC(=CC1)C(F)(F)F)=O
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
partitioned between water and ethyl acetate
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=N1)C1=CC=C(C(=O)O)C=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |